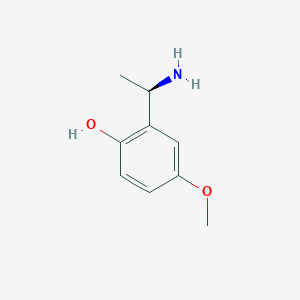
(R)-2-(1-aminoethyl)-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-aminoethyl)-4-methoxyphenol is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a methoxyphenol structure. This compound’s unique structure allows it to participate in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-aminoethyl)-4-methoxyphenol typically involves the use of chiral catalysts to ensure the desired enantiomer is produced. One common method involves the use of a biocatalyst such as omega-transaminase, which provides high selectivity and chiral purity. The reaction conditions often include a buffer solution, a coenzyme, and a cosolvent. The substrate, typically a hydroxyacetophenone derivative, is added to the mixture and heated under vacuum conditions to facilitate the reaction .
Industrial Production Methods
Industrial production of ®-2-(1-aminoethyl)-4-methoxyphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and acid-alkali extraction can enhance yield and purity. The biocatalyst omega-transaminase is often employed due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
®-2-(1-aminoethyl)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
®-2-(1-aminoethyl)-4-methoxyphenol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can act as a ligand in biochemical assays and studies involving enzyme interactions.
Mechanism of Action
The mechanism of action of ®-2-(1-aminoethyl)-4-methoxyphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenol structure allows for interactions with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
®-2-(1-aminoethyl)-4-fluoroaniline: Similar in structure but with a fluorine atom instead of a methoxy group.
®-(1-aminoethyl)phosphonic acid: Contains a phosphonic acid group instead of a methoxyphenol structure.
Uniqueness
®-2-(1-aminoethyl)-4-methoxyphenol is unique due to its methoxyphenol structure, which provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-4-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-6,11H,10H2,1-2H3/t6-/m1/s1 |
InChI Key |
IZKMMTUNVKTMBW-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)OC)O)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


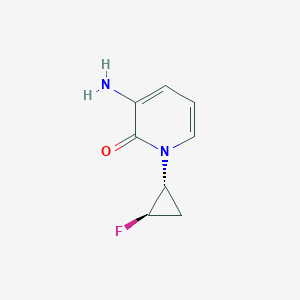
![4-Bromo-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946184.png)
![7-Fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12946191.png)

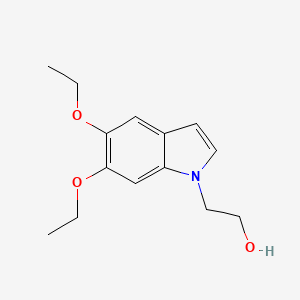
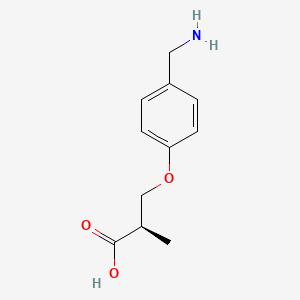

![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12946213.png)
![2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12946217.png)
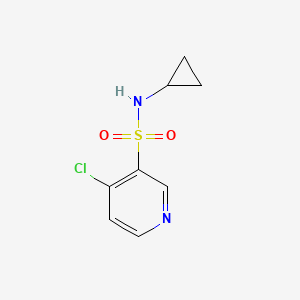
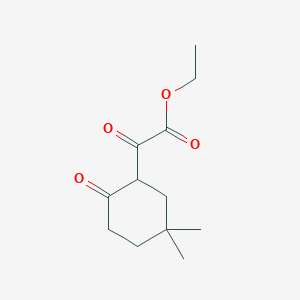
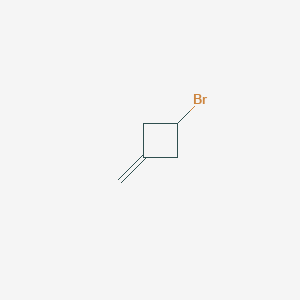
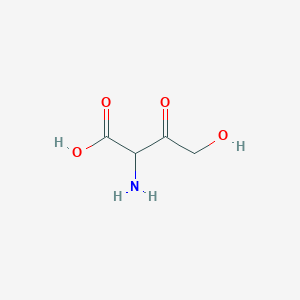
![2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946259.png)
